4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide
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Overview
Description
4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide is a complex organic compound that features a combination of fluorinated aromatic rings, a pyrrolidinone moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide typically involves multiple steps:
Formation of the pyrrolidinone ring: This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrrolidinone intermediate with a piperidine derivative.
Coupling with benzamide: The final step involves coupling the fluorinated intermediate with benzamide under conditions that promote amide bond formation, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluoro phenethyl)piperidin-4-yl)-n-(2-fluorophenyl)propionamide
- 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
- N-(3-Acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide is unique due to its specific combination of fluorinated aromatic rings and heterocyclic structures, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21F2N3O3 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C22H21F2N3O3/c23-15-3-1-14(2-4-15)21(29)25-17-9-11-26(12-10-17)19-13-20(28)27(22(19)30)18-7-5-16(24)6-8-18/h1-8,17,19H,9-13H2,(H,25,29) |
InChI Key |
RTCNZYLBLZGFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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